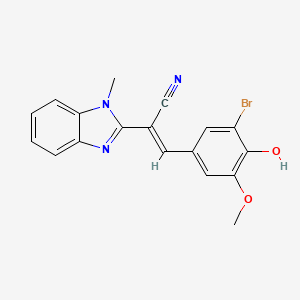![molecular formula C21H19Cl2N3O5S B6065540 2,4-DICHLORO-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-5-[(4-METHYL-1-PIPERIDINYL)SULFONYL]BENZAMIDE](/img/structure/B6065540.png)
2,4-DICHLORO-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-5-[(4-METHYL-1-PIPERIDINYL)SULFONYL]BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Chlorination: The chlorination of the benzene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group is introduced through the reaction of the benzene ring with sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated benzene derivative with the appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide: Lacks the sulfonyl and piperidine groups, making it less versatile in chemical reactions.
N-(6-Cyano-1,3-benzodioxol-5-yl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide: Lacks the dichloro groups, which may affect its reactivity and binding properties.
Uniqueness
The presence of both the sulfonyl and piperidine groups in 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide makes it unique compared to similar compounds. These groups contribute to its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O5S/c1-12-2-4-26(5-3-12)32(28,29)20-7-14(15(22)8-16(20)23)21(27)25-17-9-19-18(30-11-31-19)6-13(17)10-24/h6-9,12H,2-5,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNWAQJRBVBMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[1-(2-thienyl)propyl]acetamide](/img/structure/B6065465.png)
![ethyl N-({1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6065470.png)
![4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B6065487.png)
![1-(4-chlorophenyl)-N-[[1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-3-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6065501.png)
![(NE)-N-[3-(4-fluorophenyl)-1-hydroxy-2,2-dimethyl-4-oxido-1-aza-4-azoniaspiro[4.5]dec-3-en-6-ylidene]hydroxylamine](/img/structure/B6065506.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6065509.png)
![3-[2-(2,4-dimethyl-1,3-oxazol-5-yl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6065526.png)
![1-(cyclohex-3-ene-1-carbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6065534.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B6065543.png)

![1-[1-(2-methoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6065552.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-(phenylamino)pyrimidin-4(3H)-one](/img/structure/B6065558.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylpropanamide](/img/structure/B6065563.png)
![{1-[(4-bromo-2-thienyl)methyl]-2-piperidinyl}methanol](/img/structure/B6065568.png)
